molecular formula C12H14N4O B1198062 3,3',4,4'-Tetraaminodiphenyl ether CAS No. 2676-59-7

3,3',4,4'-Tetraaminodiphenyl ether

Cat. No. B1198062
CAS RN: 2676-59-7
M. Wt: 230.27 g/mol
InChI Key: RQBIGPMJQUKYAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,3',4,4'-Tetraaminodiphenyl ether typically involves a multi-step process starting from 4,4'-diaminodiphenyl ether as the starting material. This process includes stages of N-acylation, nitration, alkali hydrolysis, reduction, and neutralization. The overall yields from these processes have been reported to range from 39.5% to 52.8%, indicating the complexity and efficiency of the synthesis route (Yu Wen-xue, 2007); (Li Bo-luo, 2009).

Molecular Structure Analysis

Detailed molecular structure analysis is crucial for understanding the properties and reactivity of 3,3',4,4'-Tetraaminodiphenyl ether. Techniques such as FTIR spectroscopy, melting point testing, and nuclear magnetic resonance (1H NMR) have been employed to characterize the chemical structures of the target compound and its intermediates during the synthesis process.

Chemical Reactions and Properties

3,3',4,4'-Tetraaminodiphenyl ether is known for its role in the synthesis of polybenzimidazole (PBI) resin, a process that involves polymerization in a phosphoric acid and phosphorus pentoxide system. This highlights the compound's reactivity and compatibility with other chemical entities in forming high-performance polymers (Li Bo-luo, 2009).

Scientific Research Applications

  • Synthesis and Characterization :

    • 3,3',4,4'-Tetraaminodiphenyl ether is synthesized from 4,4'diaminodiphenyl ether using a multi-step process including N-acylation, nitration, acid hydrolysis, reduction, and neutralization. The yield is approximately 39.5-52.8%, and the compound's structure is characterized using FTIR, melting point testing, and NMR technologies (Yu Wen-xue, 2007); (Li Bo-luo, 2009).
  • Polymer Synthesis :

    • Used as a monomer for synthesizing polybenzimidazole resin (PBI) and other polymers. These polymers exhibit significant thermal and chemical stability, making them suitable for high-performance materials (D. Sęk et al., 2000); (D. Sęk et al., 1998).
  • Properties in Solutions :

    • Studies on the behavior of polybenzimidazoles based on 3,3',4,4'-Tetraaminodiphenyl ether in various solvents, exploring their molecular mass characteristics and solution behavior (A. I. Fomenkov et al., 2008).
  • Polyquinoxalines Synthesis :

    • Formation of polyphenylquinoxalines (PPQs) using 3,3',4,4'-Tetraaminodiphenyl ether, exploring the properties and potential applications of these materials in fields such as electronics and aerospace due to their high thermal stability and specific mechanical properties (P. Hergenrother, 1983).
  • Material Science Applications :

    • Utilization in the synthesis of new polymers and copolymers with specific properties like high decomposition temperatures, excellent solubility, and the ability to form films and fibers with good mechanical properties (V. V. Korshak et al., 1984).
  • Polyamides and Polyimidazoles :

    • Application in the synthesis of polyamides and polyimidazoles, showcasing its versatility in creating materials with high thermal stability and specific molecular properties (A. Banihashemi & M. Eghbali, 1976); (A. Banihashemi et al., 1969).
  • Fuel Cell Applications :

    • Novel polybenzimidazoles prepared from 3,3',4,4'-Tetraaminodiphenyl ether showed promising applications in high-temperature proton exchange membrane fuel cells due to their excellent thermal and oxidative stability and high proton conductivity (Jyh‐Chien Chen et al., 2016).

properties

IUPAC Name

4-(3,4-diaminophenoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBIGPMJQUKYAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181271
Record name 3,3',4,4'-Tetraaminodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Tetraaminodiphenyl ether

CAS RN

2676-59-7
Record name 3,3′,4,4′-Tetraaminodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2676-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3',4,4'-Tetraaminodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002676597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3',4,4'-Tetraaminodiphenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-oxybis(benzene-1,2-diamine)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,3',4,4'-TETRAAMINODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
AR Katritzky, Z Yang, DJ Cundy - Organic preparations and …, 1993 - Taylor & Francis
3, 3', 4, 4'-Tetraamhodiphyl ether (5). an intermediate of potential industrial importance,'has previously been prepared via a four-step procedure commencing from 4, 4'-dia1ninodiphenyl …
Number of citations: 5 www.tandfonline.com
PM Hergenrother, HH Levine - … of Polymer Science Part A‐1 …, 1967 - Wiley Online Library
Four phenyl‐substituted polyquinoxalines have been prepared by the reaction of combinations of two tetraamines, 3,3′‐diaminobenzidine and 3,3,′4,4′‐tetraaminodiphenyl ether, …
Number of citations: 198 onlinelibrary.wiley.com
F Dawans, CS Marvel - Journal of Polymer Science Part A …, 1965 - Wiley Online Library
Aromatic heteropolymers were synthesized from aromatic tetraamines and dianhydrides; some of the polymers had a ladder‐type structure. The properties and thermal stability of the …
Number of citations: 159 onlinelibrary.wiley.com
JK Stille, FE Arnold - Journal of Polymer Science Part A‐1 …, 1966 - Wiley Online Library
Six thermally stable polyquinoxalines have been prepared by the reactions of combinations of three tetraamines, 3,3′,4,4′‐tetraaminodiphenyl sulfone (II), and 3,3′,4,4′‐…
Number of citations: 66 onlinelibrary.wiley.com
Y Tsur, HH Levine, M Levy - Journal of Polymer Science …, 1974 - Wiley Online Library
Polybenzimidazoles were prepared in poly(phosphoric acid) from isophthalic, m‐ and p‐phenylene diacetic, succinic, adipic, suberic, and sebacic acids and 3,3′‐diaminobenzidine, 3,…
Number of citations: 36 onlinelibrary.wiley.com
RT Foster, CS Marvel - Journal of Polymer Science Part A …, 1965 - Wiley Online Library
Some polybenzimidazole polymers which have aryl ether linkages between the recurring units have been prepared in order to study their thermal stability and their film‐ and fiber‐…
Number of citations: 82 onlinelibrary.wiley.com
D Sęk, E Schab-Balcerzak, E Grabiec - Polymer, 1998 - Elsevier
A series of polymers formed from diesterdianhydrides of arylene-di(benzene-5-estro-1,2-dicarboxylic) anhydride type and tetraamines, 3,3′diaminobenzidine and 3,3′,4,4′…
Number of citations: 26 www.sciencedirect.com
A Banihashemi, D Fabbro… - Journal of Polymer …, 1969 - Wiley Online Library
Ladder and partial ladder polymers have been obtained by self‐condensation reactions of 1,2,4,5‐tetraaminobenzene, 3,3′,4,4′‐tetraaminodiphenyl ether, 3,3′‐diaminobenzidine …
Number of citations: 10 onlinelibrary.wiley.com
GM Bower, LW Frost - Journal of Applied Polymer Science, 1972 - Wiley Online Library
The preparation of 3,3′‐dichloro‐5,5′‐diaminobenzidine and its polymeric reaction products with pyromellitic dianhydride and 3,4,3′,4′‐benzophenonetetracarboxylic dianhydride …
Number of citations: 7 onlinelibrary.wiley.com
PK Dutt, CS Marvel - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
Four ladder or partial ladder polypyrrolones containing anthraquinone recurring units have been synthesized by condensing the dianhydride of 1,2,5,6‐bis(α,β‐dicarboxyl‐pyrazino)…
Number of citations: 9 onlinelibrary.wiley.com

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